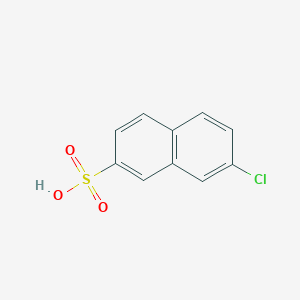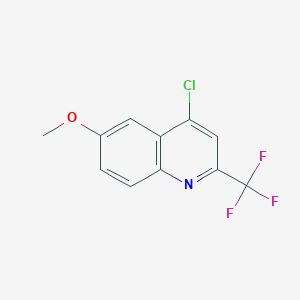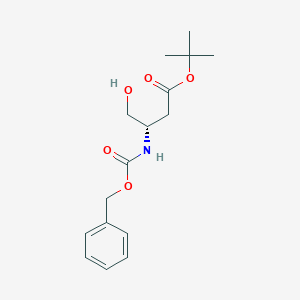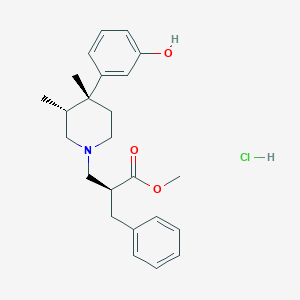
4,4'-双(三苯基甲硅烷基)-1,1'-联苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis(triphenylsilyl)-1,1’-biphenyl, also known as BSB, is a chemical compound with the linear formula C48H38Si2 . It has a structure of two triphenylsilanes joined by a biphenyl spacer . The molecular weight of this compound is 671.01 .
Synthesis Analysis
The synthesis of 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl involves the reaction of 4-(4-bromophenyl)bromobenzene with n-butyllithium in tetrahydrofuran at low temperature, followed by the addition of triphenylsilane chloride .Molecular Structure Analysis
The molecular structure of 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl can be analyzed using NMR spectroscopy . The 1H NMR spectrum shows signals at 7.36-7.43 (m, 18H) and 7.59-7.63 (m, 20H), while the 13C NMR spectrum shows signals at various chemical shifts .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl .Physical and Chemical Properties Analysis
4,4’-Bis(triphenylsilyl)-1,1’-biphenyl is a white solid with a melting point of 292-293℃ and a predicted boiling point of 713.1±60.0 °C . It has a density of 1.17 . The compound exhibits photoluminescence with an emission wavelength of 432 nm in dichloromethane and an absorption maximum at 271 nm in dichloromethane .科学研究应用
配位聚合物
4,4'-双(三苯基甲硅烷基)-1,1'-联苯:已被用于合成新型配位聚合物 (CP)。这些 CP 表现出独特的结构,并通过单晶 X 射线衍射、元素分析、红外、热重分析和粉末 X 射线衍射表征 。它们正在探索其在以下方面的潜力:
发光材料
该化合物是创建表现出温度和激子浓度诱导的激基缔合物发射的材料的关键成分。此属性在以下方面的开发中特别有用:
氧化还原活性荧光聚酰胺
4,4'-双(三苯基甲硅烷基)-1,1'-联苯:也是合成氧化还原活性荧光聚酰胺的前体。这些材料因其以下方面而受到关注:
分子识别
源自 4,4'-双(三苯基甲硅烷基)-1,1'-联苯的 CPs 的发光特性使其适合:
作用机制
Target of Action
The primary target of 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl (hereafter referred to as BTPB) is the exciton concentration in organic light-emitting diodes (OLEDs) . The compound interacts with the exciton concentration to influence the excimer emission of the material .
Mode of Action
BTPB interacts with its target by influencing the excimer emission of the material . This interaction is affected by temperature, exciton concentration, and electron transportation layers . The introduction of spiro-annulated triphenylamine/carbazole moieties on BTPB increases the HOMO energy levels, facilitating hole injection from the nearby hole-transporting layer .
Biochemical Pathways
BTPB affects the photoluminescence and electroluminescence spectra of the material in which it is used . These spectra are crucial for the functioning of OLEDs, influencing their efficiency and spectral range .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of BTPB, we can discuss its chemical properties . BTPB has a molecular weight of 671.01 and a linear formula of C48H38Si2 . .
Result of Action
The result of BTPB’s action is the development of sunlight-like and warm-light white OLEDs with high efficiency and wide-range spectra . The devices developed using BTPB exhibited an excellent spectra overlap ratio of 82.9% with sunlight .
Action Environment
The action of BTPB is influenced by environmental factors such as temperature and the concentration of excitons . These factors can affect the excimer emission of the material and, consequently, the performance of the OLEDs .
属性
IUPAC Name |
triphenyl-[4-(4-triphenylsilylphenyl)phenyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38Si2/c1-7-19-41(20-8-1)49(42-21-9-2-10-22-42,43-23-11-3-12-24-43)47-35-31-39(32-36-47)40-33-37-48(38-34-40)50(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQMQGXHWZCRFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304986 |
Source


|
| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triphenylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18826-13-6 |
Source


|
| Record name | NSC168712 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triphenylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)



![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)







